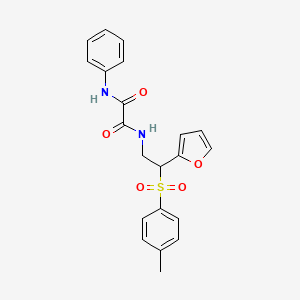

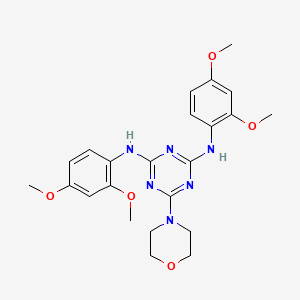

N1-(2-(呋喃-2-基)-2-对甲苯基乙基)-N2-苯基草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furan derivatives, such as “N1-(2-(furan-2-yl)-2-tosylethyl)-N2-phenyloxalamide”, are important in the field of organic chemistry. They are often used as building blocks in the synthesis of complex molecules due to their reactivity .

Synthesis Analysis

The synthesis of furan derivatives often involves reactions such as Vilsmeier-Haack formylation, which is used to introduce an aldehyde group into the furan ring . Other methods include reactions with carbonyl compounds or via cyclization of 1,4-dicarbonyl compounds .Molecular Structure Analysis

Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The presence of the oxygen atom and the aromaticity of the ring can influence the reactivity of the molecule .Chemical Reactions Analysis

Furan derivatives are known to undergo a variety of reactions. For example, they can participate in Diels-Alder reactions with electrophilic alkenes and alkynes . They can also undergo formylation, acylation, and other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, furan derivatives are often liquids that are miscible with common organic solvents . They may also exhibit aromaticity .科学研究应用

Antibacterial Activity

Furan derivatives, including N1-(2-(furan-2-yl)-2-tosylethyl)-N2-phenyloxalamide, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The furan nucleus is an essential synthetic technique in the search for new drugs .

Antimicrobial Drugs

There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Protein Tyrosine Kinase Inhibitory Activity

A series of novel furan-2-yl (phenyl)methanone derivatives were synthesized, and their structures were established on the basis of 1 H-NMR, 13 C-NMR and mass spectral data . All the prepared compounds were screened for their in vitro protein tyrosine kinase inhibitory activity and several new derivatives exhibited promising activity .

Anticancer Activity

Furan-containing compounds have been found to have anticancer activity . Protein kinases play an important role as cell function regulators in signal transduction pathways that regulate a number of cellular functions, such as proliferation, growth, differentiation, death and various regulatory mechanisms . A variety of tumor types have dysfunctional growth factor receptor tyrosine kinases, which result in inappropriate mitogenic signaling .

Antithrombotic Activity

Bromophenols isolated from various marine algae, ascidians and sponges have recently attracted much attention due to their unique structures and varied pharmacological activities, which include antithrombotic effects .

Anti-inflammatory Activity

Furan-containing compounds have been found to have anti-inflammatory activity . This makes them potential candidates for the treatment of diseases and conditions associated with inflammation .

作用机制

安全和危害

未来方向

The study of furan derivatives and related compounds continues to be an active area of research in organic chemistry. Future directions may include the development of new synthetic methods, the exploration of new reactions, and the design of compounds with specific properties for use in various applications .

属性

IUPAC Name |

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c1-15-9-11-17(12-10-15)29(26,27)19(18-8-5-13-28-18)14-22-20(24)21(25)23-16-6-3-2-4-7-16/h2-13,19H,14H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFLSLOJYDSPJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-2-yl)-2-tosylethyl)-N2-phenyloxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2840878.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2840881.png)

![N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]but-2-ynamide](/img/structure/B2840882.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxybutan-2-yl)acetamide](/img/structure/B2840883.png)

![[(4-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2840884.png)

![6-Azaspiro[3.4]octane-6-carbonyl chloride](/img/structure/B2840888.png)

![[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride](/img/structure/B2840892.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840894.png)

![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840895.png)